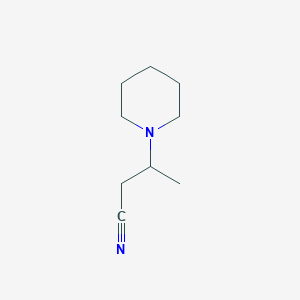

3-(Piperidin-1-yl)butanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZHGISVFNEUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Beta Aminonitrile Chemistry

Beta-aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group separated by two carbon atoms. They are structural isomers of the more commonly studied α-aminonitriles, which are famous for their role as intermediates in the Strecker synthesis of amino acids. The placement of the amino and nitrile groups in a β-relationship imparts distinct chemical reactivity to these molecules, making them valuable precursors for a variety of functional groups and heterocyclic systems. The chemistry of β-aminonitriles is significant in the synthesis of β-amino acids, which are important components of various biologically active molecules, including peptides and pharmaceuticals.

The synthesis of β-aminonitriles can be achieved through several methods, including the cyanation of aziridines and the addition of amines to α,β-unsaturated nitriles. acs.org These methods provide access to a diverse range of β-aminonitrile scaffolds.

Role As a Key Intermediate in Organic Synthesis and Heterocyclic Chemistry

While specific, documented examples of 3-(Piperidin-1-yl)butanenitrile as a key intermediate in complex syntheses are limited in readily available literature, its structure suggests significant potential. The presence of the nitrile group allows for its conversion into a variety of other functional groups, such as carboxylic acids, amides, and amines, through hydrolysis or reduction. This versatility makes it a potential building block in the synthesis of pharmaceuticals and other biologically active compounds. nih.govmdpi.com

The piperidine (B6355638) ring is a common structural motif in many alkaloids and synthetic drugs, and its incorporation into a molecule can have a significant impact on its pharmacological properties. mdpi.comorganic-chemistry.org The combination of the piperidine and β-aminonitrile functionalities in this compound makes it an interesting candidate for the synthesis of novel heterocyclic compounds. For instance, the nitrile group could potentially participate in cyclization reactions to form fused heterocyclic systems.

Piperidine derivatives are widely used in the development of new drugs, and functionalized piperidines are of particular interest. nih.govorganicchemistrydata.org Although research on the direct applications of this compound is not extensive, the synthesis of a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, and its use in preparing bioactive films highlights the potential of piperidine-containing nitriles in medicinal chemistry. nih.govorganicchemistrydata.orgnih.gov

Structural Features and Inherent Chirality Considerations

The structure of 3-(Piperidin-1-yl)butanenitrile features a piperidine (B6355638) ring attached to a butanenitrile chain at the third position. The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org The nitrogen atom in the piperidine ring has a lone pair of electrons, and its orientation (axial or equatorial) can influence the reactivity of the molecule.

A key structural feature of this compound is the presence of a chiral center at the carbon atom to which the piperidine ring is attached. This means that the compound can exist as a pair of enantiomers (R and S forms). The synthesis of this compound through conventional chemical methods would typically result in a racemic mixture (an equal mixture of both enantiomers).

Historical Development and Evolution of Research Perspectives

Direct Synthetic Pathways

Direct methods for the synthesis of this compound and its analogs often involve the formation of the crucial carbon-nitrogen and carbon-carbon bonds in a single pot or a limited number of steps. These strategies are prized for their efficiency and atom economy.

Mannich Reaction Approaches

The Mannich reaction is a classic and powerful tool for the synthesis of β-amino carbonyl compounds and their derivatives, including α-aminonitriles. rsc.org In the context of this compound, this typically involves the three-component condensation of piperidine (B6355638), an aldehyde equivalent (such as acetaldehyde (B116499) or its synthetic equivalent), and a cyanide source. rsc.orgmdpi.com The reaction proceeds through the formation of an iminium ion from the reaction of piperidine and the aldehyde, which is then attacked by the cyanide nucleophile. msu.eduresearchgate.net

The use of trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source is common in modern variations of this reaction, as it is generally safer to handle than hydrogen cyanide. scispace.comderpharmachemica.com The reaction can be catalyzed by both Brønsted and Lewis acids. researchgate.net For instance, a one-pot, three-component reaction of a ketone, an aromatic amine, and TMSCN can be efficiently catalyzed by o-benzenedisulfonimide. researchgate.net

A variation of this approach is the nitro-Mannich reaction (or aza-Henry reaction), which involves the reaction of a nitroalkane with an imine. nih.gov This method can be used to construct the carbon backbone and introduce a nitrogen functionality, which can be further elaborated to the desired piperidine derivative. nih.govnih.gov

Cyanoethylation Reactions

Cyanoethylation, a specific type of Michael addition, presents another direct route to compounds like this compound. This reaction involves the addition of a nucleophile, in this case, piperidine, to an α,β-unsaturated nitrile. For the synthesis of the target molecule, crotononitrile (B213123) (but-2-enenitrile) would serve as the appropriate unsaturated nitrile.

The reaction is typically base-catalyzed and involves the 1,4-conjugate addition of piperidine to the electron-deficient double bond of crotononitrile. This approach directly establishes the C-N bond and the desired carbon skeleton.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov The Strecker reaction, one of the oldest MCRs, is a prime example and provides a direct synthesis of α-aminonitriles. mdpi.comnih.gov The classical Strecker synthesis involves the reaction of an aldehyde, an amine (like piperidine), and a cyanide source. mdpi.com

Modern MCRs often employ catalysts to enhance efficiency and selectivity. For example, a one-pot, three-component condensation of aldehydes, amines, and β-ketoesters can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water to produce highly functionalized piperidines. researchgate.net Similarly, K2PdCl4 has been used as a catalyst for three-component reactions of aldehydes, amines, and trimethylsilyl cyanide in water. psu.edu These MCRs offer significant advantages in terms of synthetic efficiency and are considered green chemical processes. nih.govpsu.edu

Stereoselective and Asymmetric Synthesis

The presence of a stereocenter at the C3 position of this compound means that it can exist as a pair of enantiomers. The development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure forms of this and related chiral aminonitriles, which is often a requirement for pharmaceutical applications.

Chiral Catalyst-Mediated Enantioselective Routes

The use of chiral catalysts is a powerful strategy for achieving enantioselectivity in the synthesis of α-aminonitriles. nih.gov Chiral catalysts can be metal-based or organocatalysts. For instance, a chiral ammonium (B1175870) salt has been shown to be an effective catalyst for the highly enantioselective Strecker reaction of N-allylbenzaldimines with hydrogen cyanide. nih.gov

Chiral copper(II) catalysts have also been employed in the enantioselective cyanation of amines. nih.gov Furthermore, organocatalysts, such as those derived from amino acids or cinchona alkaloids, have gained prominence in asymmetric synthesis due to their ready availability and environmental benignity. mdpi.com These catalysts can activate the imine intermediate towards nucleophilic attack by the cyanide source in an enantioselective manner.

Diastereoselective Control in Synthesis

Diastereoselective synthesis is another important approach to control stereochemistry, particularly when multiple stereocenters are present or when a chiral auxiliary is employed. nih.gov In the synthesis of piperidine derivatives, diastereoselective control can be achieved through various strategies. nih.govnih.gov

For example, a nitro-Mannich reaction can be used to establish the relative stereochemistry between two adjacent carbon atoms, which can then direct the stereochemical outcome of subsequent transformations. nih.govnih.gov The choice of reducing agent in the reduction of an imine or enamine intermediate can also influence the diastereoselectivity of the final product. nih.gov For instance, the use of triacetoxyborohydride (B8407120) can favor the formation of a cis relationship between substituents on the piperidine ring, while triethylsilane/TFA can lead to the trans isomer. nih.gov

Furthermore, intramolecular reactions, such as 1,3-dipolar cycloadditions, can be rendered highly diastereoselective and enantioselective through the use of chiral catalysts, leading to the formation of complex polycyclic piperidine-containing structures with excellent stereocontrol. nih.gov

Deracemization and Chiral Resolution Techniques

The synthesis of enantiomerically pure this compound, a chiral compound, necessitates methods to separate racemic mixtures or to convert them into a single enantiomer. While specific protocols for the deracemization of this compound are not extensively detailed in the reviewed literature, general strategies applied to analogous chiral aminonitriles and piperidine derivatives provide a framework for achieving enantiopurity.

Chiral Resolution is a primary method for separating enantiomers. This can be accomplished through several techniques:

Formation of Diastereomeric Salts: Racemic mixtures of amino compounds are often resolved by reacting them with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, racemic 3-aminopiperidine has been successfully resolved by forming a salt with D-tartaric acid, which selectively precipitates the (R)-enantiomer. scispace.com This approach could theoretically be applied to a precursor of this compound or the final compound if it possesses a suitable functional group for salt formation.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts that can differentiate between enantiomers. Lipases and proteases are commonly used to resolve racemic mixtures of esters or amides. thieme-connect.com For example, a racemic ester precursor to the target nitrile could be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. This allows for the separation of the unreacted ester enantiomer from the hydrolyzed acid of the other enantiomer. L-amino acid transaminase has also been used for the enzymatic resolution of β-heterocyclic D-alanine derivatives. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. acs.org This method relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times. While a direct HPLC resolution method for this compound is not specified, this technique has been successfully applied to resolve complex chiral molecules like 3-nitroatenolol and various 3-(piperidin-3-yl)-1H-indole derivatives. acs.orgnih.gov

Deracemization techniques aim to convert a racemic mixture into a single, pure enantiomer, thus offering a theoretical 100% yield. One advanced method is:

Crystallization-Induced Asymmetric Transformation (CIAT): This process involves the epimerization of the undesired enantiomer in solution while the desired enantiomer selectively crystallizes. For this to occur, the chiral center must be labile enough to racemize under the reaction conditions. This technique has been effectively used in the asymmetric Strecker synthesis of α-amino acids, where one diastereomer precipitates and the other epimerizes in solution, leading to high yield and diastereoselectivity in a one-pot procedure. organic-chemistry.org A similar strategy could potentially be developed for intermediates in the synthesis of this compound.

Sustainable and Green Chemistry Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and "green" methodologies. For the synthesis of this compound and its analogues, this involves the use of safer solvents, efficient catalytic systems, and processes that maximize atom economy.

Solvent-Free and Aqueous Media Reactions

Reducing or eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry.

Solvent-Free Reactions: The Strecker reaction, a key method for synthesizing α-aminonitriles, can be performed under solvent-free conditions. thieme-connect.comorganic-chemistry.org This approach not only minimizes waste but can also lead to faster reaction times and higher yields. For example, the three-component condensation of aldehydes, amines, and trimethylsilyl cyanide (TMSCN) to produce α-aminonitriles has been achieved with high efficiency at room temperature without any solvent. organic-chemistry.org In some cases, the amine reactant itself can act as the catalyst. thieme-connect.com Various catalysts, including sulfated polyborate and thallium(III) chloride, have also been shown to be effective under solvent-free conditions. mdpi.comresearchgate.net

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of α-aminonitriles has been successfully carried out in aqueous media.

Indium powder has been demonstrated to be an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water from a wide range of amines and aldehydes. nih.gov

Nano copper ferrite (B1171679) (CuFe₂O₄) has also been used as a reusable heterogeneous catalyst for the Strecker reaction in water at room temperature. scispace.com

Another method involves the S-oxidation of potassium thiocyanate (B1210189) in aqueous solution, which releases cyanide for the formation of α-amino nitriles without the need for a catalyst. organic-chemistry.org

Catalytic Systems: Heterogeneous and Organocatalysis

The use of catalysts is crucial for efficient and selective synthesis. Green catalytic systems focus on recyclability and the avoidance of toxic heavy metals.

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Nano Copper Ferrite (CuFe₂O₄): This magnetic nanoparticle catalyst is effective for the synthesis of α-aminonitriles in water and can be easily recovered using an external magnet for reuse. scispace.com

Gold Nanoparticles: Gold nanoparticles supported on a porous silica (B1680970) shell (Au@pSiO₂) have been used as a highly efficient and recyclable catalyst for the Strecker reaction under solvent-free conditions. tandfonline.com

Clays and Zeolites: Montmorillonite KSF clay, a solid acid, can catalyze the Strecker reaction. organic-chemistry.org Tin-exchanged HBeta zeolite has also been shown to be a highly efficient and reusable catalyst for the solvent-free synthesis of α-aminonitriles. researchgate.net

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. They are generally less toxic and more stable than many metal-based catalysts. mdpi.com

Proline and Derivatives: L-proline has been used as an organocatalyst for the one-pot, three-component Strecker reaction, providing good to excellent yields at ambient temperature. mdpi.com

Thioureas: Chiral thiourea (B124793) derivatives are effective organocatalysts for asymmetric Strecker reactions.

Simple Organic Acids: Succinic acid has been proposed as an efficient and environmentally friendly organocatalyst for the synthesis of α-aminonitriles under solvent-free conditions. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs have been utilized as nucleophilic organocatalysts for the cyanation of imines. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of aminonitriles.

| Catalyst Type | Catalyst Example | Reaction Conditions | Advantages |

| Heterogeneous | Nano Copper Ferrite (CuFe₂O₄) | Water, Room Temp. | Reusable, green solvent |

| Heterogeneous | Au@pSiO₂ | Solvent-free, Room Temp. | High efficiency, recyclable |

| Heterogeneous | Montmorillonite KSF Clay | - | Recyclable solid acid |

| Organocatalyst | L-Proline | Acetonitrile, Room Temp. | Metal-free, mild conditions |

| Organocatalyst | Succinic Acid | Solvent-free | Green, efficient |

Atom Economy and Process Efficiency Considerations

Atom Economy: The concept of atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is central to green chemistry. The Strecker reaction, being a multi-component reaction (MCR), is inherently atom-economical as it combines three starting materials (an aldehyde or ketone, an amine, and a cyanide source) in a single step to form a more complex molecule. nih.govwikipedia.org This minimizes the formation of byproducts.

One-Pot Syntheses: Combining multiple reaction steps into a single pot, as is typical for the Strecker reaction, saves time, energy, and resources, and reduces waste from intermediate purification steps. scispace.comnih.gov

Use of Safer Reagents: Replacing highly toxic cyanide sources like hydrogen cyanide (HCN) gas with safer alternatives such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) improves the safety profile of the synthesis. mdpi.com Recent research also explores using non-toxic sources like α-amino acids or hexacyanoferrate to generate cyanide in situ. rsc.org

By focusing on these green and sustainable principles, the synthesis of this compound can be approached in a manner that is not only effective but also environmentally responsible.

Reactivity of the Piperidine Moiety

The piperidine ring in this compound also presents opportunities for chemical modification, primarily at the nitrogen atom.

1 N-Alkylation, N-Acylation, and Quaternization Reactions

The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or another suitable alkylating agent. For example, N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives has been achieved using reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester in the presence of a base such as potassium carbonate. nih.gov

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. researchgate.net Reagents like carbonyldiimidazole (CDI) can be used to facilitate the formation of an amide bond between the piperidine nitrogen and a carboxylic acid. mdpi.com The use of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) is common in peptide synthesis to promote efficient acylation. researchgate.net

Quaternization: The reaction of the piperidine nitrogen with an excess of an alkylating agent can lead to the formation of a quaternary ammonium salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic properties.

Table 2: Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary Amine Salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl Piperidine |

2 Ring Opening and Rearrangement Pathways

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. In some cases, the modulation of related piperidine-containing scaffolds has involved the formal opening of the piperidine ring to investigate the impact of conformational flexibility on biological activity. nih.gov For instance, in the context of developing NLRP3 inhibitors, researchers synthesized analogs where the piperidine ring was opened to increase the molecule's flexibility. nih.gov

Intermolecular and Intramolecular Reaction Pathways

The piperidine ring and the adjacent alkyl chain in this compound can participate in radical reactions, often initiated by single electron transfer (SET) processes.

Research on piperidine derivatives has shown that N-centered radicals can be generated, which can then undergo further reactions. For instance, intramolecular radical cyclization is a powerful tool for constructing polysubstituted piperidines. rsc.orgcardiff.ac.uk These reactions can be initiated by radical initiators like triethylborane. nih.gov In the context of this compound, a radical generated on the butyl chain could potentially lead to intramolecular cyclization or rearrangement, depending on the reaction conditions.

Electron transfer mechanisms are fundamental to many of these radical processes. The oxidation of piperidine derivatives can be initiated by a single electron transfer to form a radical cation. nih.gov Similarly, photoredox catalysis can be employed to generate radicals from suitable precursors, which can then engage in cyclization reactions to form piperidine-containing structures. nih.gov The presence of the nitrile group, an electron-withdrawing group, can influence the stability and reactivity of any radical intermediates formed on the adjacent carbon atoms. nih.gov

The table below outlines some radical processes observed in related piperidine systems.

| Process | Initiator/Catalyst | Key Intermediate | Potential Outcome | Reference(s) |

| Radical Cyclization | Triethylborane | Carbon-centered radical | Polysubstituted piperidines | nih.govrsc.orgcardiff.ac.uk |

| Single Electron Transfer | Photoredox catalyst | Radical cation/anion | C-N bond cleavage, cyclization | nih.govnih.gov |

| N-Radical Formation | Copper catalyst | N-centered radical | C-H activation, cyclization | nih.gov |

The presence of both a basic nitrogen atom in the piperidine ring and a nitrile group allows for a range of acid and base-catalyzed reactions.

Acid-Catalyzed Transformations:

Under acidic conditions, the nitrile group of this compound can undergo hydrolysis. This reaction typically proceeds in two stages: first to an amide, and then to a carboxylic acid upon further heating. chemguide.co.ukyoutube.com The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. lumenlearning.comyoutube.comyoutube.com

The piperidine nitrogen will also be protonated in acidic media, forming a piperidinium (B107235) salt. This can influence the rate and mechanism of the nitrile hydrolysis.

Base-Catalyzed Transformations:

In the presence of a base, the nitrile group can also be hydrolyzed, typically yielding a carboxylate salt and ammonia (B1221849). chemguide.co.ukyoutube.com

Furthermore, β-aminonitriles like this compound are susceptible to elimination reactions under basic conditions. nih.gov A strong base can abstract a proton from the carbon alpha to the nitrile group, forming a carbanion. This intermediate can then eliminate the piperidine group to form an α,β-unsaturated nitrile. This is a classic example of a β-elimination reaction. masterorganicchemistry.comlibretexts.org

The following table summarizes the primary acid and base-catalyzed transformations.

| Condition | Functional Group | Reaction | Product | Reference(s) |

| Acidic (H₃O⁺, heat) | Nitrile | Hydrolysis | Carboxylic acid and ammonium salt | chemguide.co.ukyoutube.comyoutube.com |

| Basic (OH⁻, heat) | Nitrile | Hydrolysis | Carboxylate salt and ammonia | chemguide.co.ukyoutube.com |

| Basic (Strong base) | β-Amino C-H, Nitrile | β-Elimination | α,β-Unsaturated nitrile | nih.govmasterorganicchemistry.comlibretexts.org |

Synthesis of Homologues and Analogues with Varied Substituents

The synthesis of homologues and analogues of this compound can be achieved through several synthetic routes, primarily by modifying the piperidine ring or the side chain. One common approach involves the use of substituted piperidines in the initial synthesis. For instance, employing piperidines with substituents at various positions (e.g., 2-, 3-, or 4-substituted) would lead to a diverse array of analogues.

Another strategy is the modification of the side chain. For example, homologation can be achieved by using longer-chain cyano-containing precursors in the initial synthesis. The introduction of different functional groups on the piperidine ring or the butanenitrile side chain can significantly alter the compound's physicochemical properties.

While specific examples for the direct synthesis of a wide range of homologues of this compound are not extensively documented, the general principles of piperidine synthesis are well-established. These methods include the hydrogenation of corresponding pyridine (B92270) precursors and various cyclization reactions. nih.govescholarship.org

Table 1: Potential Strategies for the Synthesis of Analogues

| Strategy | Description | Potential Outcome |

| Use of Substituted Piperidines | Reaction of various substituted piperidines with a suitable butanenitrile precursor. | Analogues with substituents on the piperidine ring. |

| Modification of the Side Chain | Employing different cyano-containing starting materials or subsequent chemical modification of the butanenitrile chain. | Homologues and analogues with varied side-chain lengths and functionalities. |

| Ring-Closing Metathesis | Construction of the piperidine ring from acyclic precursors containing the butanenitrile moiety. | Access to a wide range of substituted piperidine analogues. |

Creation of Functionalized Derivatives at the Alpha-Carbon of the Nitrile

The alpha-carbon to the nitrile group in this compound is a key site for functionalization. The acidity of the alpha-proton allows for deprotonation with a suitable base, generating a carbanion that can react with various electrophiles. This enables the introduction of a wide range of substituents at this position.

Common functionalization reactions at the alpha-carbon of nitriles include alkylation, acylation, and condensation reactions. For instance, reaction of the lithiated nitrile with an alkyl halide would introduce an alkyl group at the alpha-position. While direct examples for this compound are scarce, the α-functionalization of nitriles is a fundamental transformation in organic synthesis. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines, including the α-position of piperidines. escholarship.orgencyclopedia.pub This approach could potentially be applied to introduce aryl or other groups at the alpha-carbon of the butanenitrile side chain, although this would represent a more complex transformation.

Table 2: Potential Alpha-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | Alkyl group (R) |

| Acylation | 1. Strong base (e.g., LDA) 2. Acyl chloride or anhydride | Acyl group (R-CO) |

| Aldol-type Condensation | 1. Base 2. Aldehyde or ketone | β-hydroxyalkyl group |

| Michael Addition | 1. Base 2. α,β-Unsaturated carbonyl compound | 1,4-dicarbonyl moiety |

Incorporation into Fused Heterocyclic Systems

The reactive nature of the nitrile group and the piperidine moiety allows for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

The nitrile group can participate in cyclization reactions to form pyrazole (B372694) and pyrimidine (B1678525) rings. The reaction of β-aminonitriles with hydrazine (B178648) derivatives is a common method for the synthesis of aminopyrazoles. researchgate.netnih.gov In the case of this compound, a preliminary transformation to introduce a suitable functional group adjacent to the nitrile might be necessary to facilitate pyrazole formation.

Similarly, pyrimidine rings can be constructed from precursors containing a nitrile group. The reaction of nitriles with reagents like guanidine (B92328) can lead to the formation of aminopyrimidines. researchgate.netresearchgate.net The specific conditions and the need for prior functionalization of this compound would depend on the desired pyrimidine structure.

The piperidine ring of this compound can serve as a precursor for the synthesis of indole (B1671886) and quinoline (B57606) scaffolds. The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov While not a direct precursor, derivatives of this compound could potentially be transformed into suitable ketones for this reaction. The synthesis of 3-(piperidin-3-yl)-1H-indole derivatives has been reported, showcasing the utility of piperidine moieties in constructing indole rings. nih.govnih.gov

The synthesis of quinoline scaffolds can also be achieved from piperidine-containing precursors. Various methods exist for quinoline synthesis, some of which involve the cyclization of appropriately substituted anilines or related compounds. nih.govnih.govnih.gov Functionalization of the piperidine ring in this compound could provide a handle for building the quinoline core.

Conjugation to Supramolecular Assemblies and Material Components

The nitrile group is a versatile functional group for conjugation to larger molecular systems. The lone pair of the nitrogen atom can participate in hydrogen bonding, and the triple bond can be involved in π-stacking interactions, making it a useful moiety for directing supramolecular self-assembly. smolecule.comresearchgate.net

Furthermore, nitriles can be chemically transformed into other functional groups, such as amines or carboxylic acids, which are commonly used for conjugation to biomolecules or materials. For example, the reduction of the nitrile to an amine would allow for amide bond formation. The nitrile group itself can also participate in certain "click" type reactions.

While there is no specific literature on the conjugation of this compound to supramolecular assemblies, the principles of nitrile chemistry suggest its potential in this area. Polymer-bound piperidine derivatives are also known, indicating the feasibility of incorporating this scaffold into polymeric materials. sigmaaldrich.com

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 3-(Piperidin-1-yl)butanenitrile (C9H16N2), HRMS provides definitive confirmation of its molecular formula by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass.

The analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the assigned formula. The relative intensities of the M+1 and M+2 peaks in the mass spectrum are characteristic of the number of carbon and nitrogen atoms in the molecule.

| Ion Formula | Calculated m/z | Isotopic Peak | Theoretical Relative Abundance (%) |

|---|---|---|---|

| [C9H17N2]+ | 153.14377 | [M+H]+ | 100.00 |

| [¹³CC8H17N2]+ | 154.14713 | [M+1+H]+ | 10.15 |

| [C9H17¹⁵NN]+ | 154.14082 | [M+1+H]+ | 0.74 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragment ions. researchgate.net In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]+) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint. researchgate.net

The fragmentation pattern is predictable based on the compound's structure. Key fragmentation pathways for this compound would likely involve the cleavage of bonds within the piperidine (B6355638) ring and the butanenitrile side chain. For instance, the loss of the nitrile group or fragmentation of the piperidine ring are common pathways for related structures. researchgate.net This data is crucial for identifying the compound in complex mixtures and for elucidating the structures of any potential adducts or metabolites formed in research studies.

| Fragment m/z (Hypothetical) | Proposed Structure / Neutral Loss |

|---|---|

| 126.11 | Loss of HCN (Hydrogen Cyanide) |

| 98.11 | [C6H12N]+ Piperidine-based fragment |

| 84.08 | [C5H10N]+ Piperidinium (B107235) ion after rearrangement |

| 55.05 | [C3H5N]+ Butanenitrile-based fragment |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, allowing for the characterization of ions based on their size, shape, and charge. researchgate.net This technique is particularly valuable for separating isomers and, crucially, for discriminating between different conformers of a single compound that may exist in the gas phase. researchgate.netnih.gov

For this compound, IMS-MS could be employed to investigate its conformational landscape. The piperidine ring exists predominantly in a chair conformation, but the butanenitrile substituent can occupy either an axial or equatorial position, leading to different conformers. Furthermore, rotation around the C-N bond connecting the side chain to the ring can result in additional rotamers. IMS-MS can separate these gas-phase conformers, providing distinct drift times for each. This allows for the measurement of their collision cross-sections (CCS), a parameter that reflects the ion's three-dimensional structure. researchgate.net Such studies provide invaluable insight into the molecule's structural flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides information on the chemical environment of each atom, the connectivity between atoms, and the spatial proximity of nuclei.

A suite of 2D NMR experiments is required for the unambiguous assignment of all proton and carbon signals in this compound and to establish its stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu It would be used to map the connectivity within the butanenitrile side chain and trace the proton network around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). princeton.edu This experiment is essential for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). princeton.edu HMBC is critical for connecting the molecular fragments, for example, by showing a correlation from the protons on the carbon adjacent to the piperidine nitrogen to the carbons within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. mdpi.com This is particularly useful for determining the preferred conformation and relative stereochemistry. For example, NOE correlations could help determine whether the butanenitrile substituent prefers an axial or equatorial position on the piperidine ring by observing its spatial proximity to specific axial or equatorial protons on the ring.

| Position | Hypothetical δ¹H (ppm) | Hypothetical δ¹³C (ppm) | Key HMBC Correlation (¹H → ¹³C) | Key NOESY Correlation (¹H ↔ ¹H) |

|---|---|---|---|---|

| CH₃- | 1.20 (d) | 18.5 | CH, CH₂CN | CH |

| -CH-N | 3.10 (m) | 58.0 | CH₃, CH₂CN, Cα (piperidine) | CH₃, CH₂CN, Hα (piperidine) |

| -CH₂-CN | 2.50 (m) | 25.0 | CH, CN | CH |

| -CN | - | 118.0 | - | - |

| Cα (piperidine) | 2.65 (m) | 54.5 | Cβ, Cγ (piperidine) | Hβ (piperidine) |

| Cβ/Cγ (piperidine) | 1.55-1.65 (m) | 26.0, 24.5 | - | - |

Molecules are not static, and Dynamic NMR (DNMR) is used to study the rates of intramolecular processes that cause conformational exchange. rsc.org For this compound, two primary dynamic processes are of interest: the chair-to-chair ring inversion of the piperidine moiety and the restricted rotation around the N-C(butane) bond. nih.govnih.gov

These exchange processes can be studied by recording NMR spectra at different temperatures. At low temperatures, where the exchange is slow on the NMR timescale, separate signals may be observed for atoms in different conformations (e.g., axial and equatorial protons). As the temperature increases, the exchange rate increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational interchange, providing quantitative data on the molecule's flexibility. nih.govbeilstein-journals.org

While the aforementioned NMR techniques analyze molecules in solution, Solid-State NMR (SSNMR) provides structural information on materials in their solid, crystalline form. nih.gov This is particularly important for studying polymorphism, where a compound can exist in multiple different crystal structures.

SSNMR can detect subtle differences in the chemical environment of atoms in different polymorphs, which would appear as distinct signals in the SSNMR spectrum. This technique provides information on the conformation adopted by the molecule within the crystal lattice and the nature of intermolecular interactions that stabilize the crystal packing. For this compound, SSNMR could confirm the conformation (e.g., chair form of the piperidine, orientation of the side chain) present in the solid state and identify any potential polymorphic forms.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interactions Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying functional groups and probing intermolecular interactions. cardiff.ac.uk For this compound, these methods would provide a characteristic vibrational fingerprint, allowing for its identification and the study of its molecular environment.

In IR spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between its vibrational energy levels. The resulting spectrum reveals absorption bands at specific frequencies corresponding to the vibrational modes of its functional groups. For this compound, key functional groups include the C≡N (nitrile), C-N (alkyl amine), and various C-H bonds within the piperidine ring and the butane chain.

Raman spectroscopy, on the other hand, is a light scattering technique where a molecule scatters incident light, and the scattered light has been shifted in frequency. mdpi.com This frequency shift provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.

The expected vibrational frequencies for the key functional groups of this compound are summarized in the table below. The exact positions of these bands can be influenced by the molecular environment, including solvent effects and intermolecular interactions such as hydrogen bonding.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260-2240 (weak to medium) | 2260-2240 (strong) |

| C-N (Alkyl amine) | Stretching | 1250-1020 (medium) | 1250-1020 (weak) |

| C-H (Alkyl) | Stretching | 2970-2855 (strong) | 2970-2855 (strong) |

| C-H (Alkyl) | Bending | 1470-1430 (medium) | 1470-1430 (medium) |

| Piperidine Ring | Ring Vibrations | Various bands in the fingerprint region | Various bands in the fingerprint region |

Studies on similar piperidine-containing compounds have utilized IR and Raman spectroscopy to confirm their structural features. For instance, in the analysis of 1-(4-chlorophenyl)piperazine, distinct bands for C-H stretching of the piperazine (B1678402) ring were observed in both IR and Raman spectra. scispace.com Similarly, for this compound, the analysis of the fingerprint region (below 1500 cm⁻¹) would reveal a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Furthermore, shifts in the characteristic vibrational frequencies can provide insights into intermolecular interactions. For example, the involvement of the nitrogen atom of the piperidine ring in hydrogen bonding would likely lead to a broadening and shifting of the C-N stretching band.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

In the case of 3-oxo-3-(piperidin-1-yl)propanenitrile, the piperidine ring was found to adopt a chair conformation. nih.govresearchgate.net The crystal structure also revealed the presence of intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net This demonstrates the power of X-ray crystallography in elucidating the supramolecular architecture of a crystal.

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to provide the following key information:

Molecular Conformation: The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the torsion angles of the butanenitrile substituent would be determined.

Stereochemistry: If a chiral center is present, its absolute configuration could be unambiguously assigned.

Intermolecular Interactions: The presence and geometry of any hydrogen bonds (e.g., C-H···N) or other non-covalent interactions that govern the crystal packing would be identified.

The crystallographic data for 3-oxo-3-(piperidin-1-yl)propanenitrile is summarized in the table below to exemplify the type of information obtained from an X-ray diffraction experiment.

Table 2: Crystallographic Data for the Related Compound 3-Oxo-3-(piperidin-1-yl)propanenitrile nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7106 (2) |

| b (Å) | 8.9468 (2) |

| c (Å) | 9.8487 (2) |

| β (°) | 101.425 (1) |

| Volume (ų) | 838.69 (3) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a prominent chiroptical method used to determine the absolute configuration of enantiomers and to study their conformational properties.

This compound possesses a chiral center at the third carbon of the butanenitrile chain. Therefore, it can exist as a pair of enantiomers, (R)-3-(piperidin-1-yl)butanenitrile and (S)-3-(piperidin-1-yl)butanenitrile. CD spectroscopy would be an invaluable tool for distinguishing between these enantiomers and assigning their absolute configurations.

A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. Enantiomers of a chiral molecule produce mirror-image CD spectra, with one enantiomer exhibiting positive Cotton effects (positive ΔA) and the other exhibiting negative Cotton effects at the same wavelengths.

For this compound, the chromophores that would be expected to give rise to a CD signal are the nitrile group (C≡N) and the nitrogen atom of the piperidine ring. The electronic transitions associated with these groups, when perturbed by the chiral environment of the molecule, will result in a characteristic CD spectrum.

While experimental CD spectra for this compound are not available in the reviewed literature, the principles of the technique can be illustrated by studies on other chiral molecules. For example, in the study of R-(+)-3-methylcyclopentanone, CD spectroscopy was used to investigate its stereochemistry and conformational isomers. nih.gov

The process for assigning the absolute configuration of this compound using CD spectroscopy would typically involve the following steps:

Experimental Measurement: The CD spectra of the synthesized enantiomers would be recorded.

Theoretical Calculation: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), would be used to predict the CD spectra for both the (R) and (S) enantiomers.

Comparison: The experimentally measured CD spectrum would be compared with the theoretically calculated spectra. A match between the experimental spectrum and the calculated spectrum for a particular enantiomer would allow for the unambiguous assignment of its absolute configuration.

The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophores. Therefore, CD spectroscopy can also be used to study the conformational preferences of the molecule in solution.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reactivity of 3-(Piperidin-1-yl)butanenitrile at the atomic level.

Reactivity indicators, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. In related piperidine (B6355638) derivatives, DFT has been used to study how substituents on the piperidine ring influence these electronic properties. mdpi.com For instance, the introduction of electron-withdrawing or -donating groups can significantly alter the electron density distribution and, consequently, the reactivity of the molecule.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide a detailed picture of the bonding and charge distribution within this compound. This analysis quantifies the delocalization of electron density and the strength of various intramolecular interactions. nih.gov

Illustrative Data Table for DFT Calculations:

| Parameter | Predicted Value |

|---|---|

| Ground State Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, these high-level calculations can be used to refine the energetic landscape of its various conformers and to predict vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra. This comparison is vital for confirming the predicted lowest-energy structure. Furthermore, accurate predictions of NMR chemical shifts can aid in the structural elucidation of the compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum mechanical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states and the transitions between them.

For a flexible molecule like this compound, which contains a piperidine ring and a flexible butanenitrile side chain, MD simulations are particularly useful. The piperidine ring can undergo ring-puckering, and the butanenitrile group can rotate around its single bonds. MD simulations can reveal the preferred conformations in different solvent environments and at various temperatures, providing a more realistic picture of its behavior in solution. Studies on other substituted piperidines have shown that the conformational preferences can be significantly influenced by the nature of the substituents and their interactions with the solvent. nih.gov

Mechanistic Pathways Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state modeling can be employed to elucidate the mechanistic pathways. By locating the transition state structures and calculating their energies, the activation barriers for different potential reaction routes can be determined, allowing for the prediction of the most favorable pathway.

For example, the synthesis of 3-substituted piperidines can proceed through various catalytic or non-catalytic routes. acs.org Computational modeling can help in understanding the role of catalysts, the stereoselectivity of the reaction, and the intermediates formed along the reaction coordinate. The synthesis of related piperidine derivatives has been shown to proceed via tandem reactions, where computational studies could help unravel the intricate steps involved. rsc.org

Illustrative Data Table for Transition State Modeling:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Step 1 | Value | Value | Value | Value |

Analysis of Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, play a crucial role in determining the structure, stability, and function of molecules. Within a single molecule of this compound, intramolecular interactions can influence its conformational preferences.

In a condensed phase, intermolecular interactions govern how the molecules pack in a crystal lattice or how they interact with solvent molecules. The crystal structure of the related compound 3-oxo-3-(piperidin-1-yl)propanenitrile reveals the presence of C-H···O hydrogen bonds that link the molecules into chains. nih.govresearchgate.netnih.gov Similar interactions, likely involving the nitrile group and the piperidine ring protons, would be expected to play a role in the crystal packing of this compound.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these weak interactions. Studies on co-crystals of piperazine (B1678402) derivatives have demonstrated the utility of these methods in understanding the complex network of noncovalent interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic In Vitro Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While clinical efficacy and safety are outside the scope of this discussion, QSAR can be applied to mechanistic in vitro studies to understand how structural modifications affect a compound's interaction with a biological target.

For a series of piperidine derivatives, QSAR models can be developed to predict their in vitro activity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Such models have been successfully applied to various classes of piperidine derivatives to guide the design of new compounds with improved in vitro properties. nih.govtandfonline.comnih.govtandfonline.com For this compound and its analogues, a QSAR study could reveal which structural features are most important for a particular in vitro effect, providing valuable insights for further research.

Illustrative Data Table for QSAR Descriptors:

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors | In Vitro Activity (IC50, µM) |

|---|---|---|---|---|---|---|

| Analog 1 | Value | Value | Value | Value | Value | Value |

| Analog 2 | Value | Value | Value | Value | Value | Value |

Applications in Advanced Chemical Technologies Non Clinical/non Therapeutic

Building Blocks for Complex Organic Molecules

As a bifunctional molecule, 3-(Piperidin-1-yl)butanenitrile serves as an excellent starting point for the synthesis of more complex chemical entities. The inherent reactivity of both the piperidine (B6355638) ring and the nitrile group can be strategically exploited to construct elaborate molecular frameworks.

The transformation of the nitrile group is a key feature that renders this compound a valuable precursor. The nitrile can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or react with organometallic reagents to produce ketones. These transformations create new functionalities that can participate in intramolecular reactions with the piperidine ring or intermolecular reactions with other substrates to build diverse heterocyclic systems.

While direct research on this compound is limited, the synthetic utility of the broader class of aminonitriles is well-documented. Aminonitriles are widely recognized as crucial intermediates for synthesizing a variety of nitrogen-containing compounds. mdpi.comnih.gov For instance, the reduction of the nitrile group in this compound would yield 4-(piperidin-1-yl)butan-1-amine. This resulting diamine is a flexible building block that could be used to synthesize macrocycles or other complex chelating agents.

Furthermore, the piperidine unit itself is a cornerstone in the synthesis of alkaloids and other complex natural products. Methodologies exist for the elaboration of piperidine rings into more complex fused systems like indolizidines and quinolizidines. whiterose.ac.uk The butanenitrile side chain of this compound provides a unique anchor point for constructing such bicyclic frameworks, which are of interest in materials science and coordination chemistry. The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives highlights how piperidinyl moieties can be integrated into larger, functional heterocyclic structures. nih.gov

Table 1: Potential Transformations of this compound for Heterocycle Synthesis

| Reaction Type | Reagents | Product Functional Group | Potential Heterocyclic Products |

| Nitrile Reduction | LiAlH₄, H₂, Raney Ni | Primary Amine | Macrocycles, Fused Bicycles |

| Nitrile Hydrolysis | H₃O⁺, OH⁻ | Carboxylic Acid | Lactams, Bicyclic Amides |

| Cyclization | Intramolecular reactions | Fused or Bridged Rings | Indolizidine/Quinolizidine Scaffolds |

The incorporation of specific chemical moieties into polymers is a powerful strategy for creating functional materials with tailored properties. This compound can be viewed as a synthon—a molecular fragment—that can be introduced into a polymer structure to impart specific characteristics. The presence of the tertiary amine can enhance adhesive properties or provide a site for post-polymerization modification, while the polar nitrile group can influence properties like solubility and thermal stability.

Amine-functional polymers are noted for their versatile reactivity, making them valuable in applications ranging from coatings to biomedical materials. polysciences.comrsc.org Similarly, the nitrile functionality can be exploited. A study on the related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, demonstrated its use in preparing bioactive films based on sodium alginate and poly(vinyl alcohol). nih.gov In this application, the piperidine-containing molecule was shown to influence the crystallinity and enhance the thermal stability of the polymer network. nih.gov By analogy, this compound could be incorporated into polymer matrices, either as an additive or a co-monomer, to create functional materials with modified mechanical, thermal, or surface properties. The development of functional polymers through multicomponent reactions, such as the Kabachnik-Fields reaction to produce polymers with α-aminophosphonate groups, showcases the advanced strategies used to create novel materials from amine-containing building blocks. mdpi.com

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atoms in both the piperidine ring and the nitrile group possess lone pairs of electrons, making this compound a potential ligand for metal ions. This opens up applications in catalysis and coordination chemistry.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in green chemistry. Piperidine itself is a classic example of a base organocatalyst used in reactions like the Knoevenagel condensation and the Michael addition. It is plausible that this compound could function as a Brønsted or Lewis base catalyst. The tertiary amine of the piperidine ring can act as a proton acceptor, with the butanenitrile substituent potentially modulating the steric environment and the basicity of the nitrogen atom compared to unsubstituted piperidine. While the primary focus in the literature for aminonitriles is on their synthesis using organocatalysts, the catalytic potential of the molecules themselves is an area ripe for exploration. mdpi.combohrium.com

Both the piperidine nitrogen and the nitrile nitrogen can coordinate with transition metals. Nitriles are known to be versatile ligands in coordination chemistry, typically binding in a linear, end-on fashion. unibo.itwikipedia.org They are often used as labile ligands, which can be easily displaced to generate catalytically active species. nih.gov

This compound has the potential to act as either a monodentate ligand (coordinating through either the piperidine or the nitrile nitrogen) or, more interestingly, as a bidentate chelating or bridging ligand. The formation of a stable chelate ring with a metal center could influence the metal's reactivity in a catalytic cycle. The coordination of the nitrile group to a metal can also activate it towards nucleophilic attack, enabling transformations that are not possible with the free nitrile. nih.gov The reaction of nitrones with transition metal nitrile complexes, for example, can lead to cycloaddition products, demonstrating how metal coordination can facilitate unique chemical transformations. researchgate.net The specific geometry and electronic properties of the resulting metal-ligand complexes would depend on the metal ion and the coordination mode adopted by the this compound ligand.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Binding Atoms | Potential Application |

| Monodentate | Piperidine N | Homogeneous Catalysis |

| Monodentate | Nitrile N | Precursor to Catalytic Species |

| Bidentate (Chelating) | Piperidine N and Nitrile N | Stereoselective Catalysis |

| Bidentate (Bridging) | Piperidine N and Nitrile N | Synthesis of Polynuclear Complexes |

Chemo- and Biosensors (as chemical entities, not medical devices)

A chemosensor is a molecule that signals the presence of a specific chemical substance (analyte) through a measurable change, such as a change in color or fluorescence. The design of a chemosensor typically involves a receptor unit that selectively binds to the analyte and a reporter unit that produces the signal.

While there is no specific literature describing this compound as a chemosensor, its structure contains the necessary components to be adapted for such a purpose. The piperidine ring and the nitrile group could collectively act as a binding site for specific analytes, particularly metal ions. To function as a sensor, the molecule would need to be chemically modified to incorporate a signaling component, such as a chromophore or a fluorophore. Upon binding of an analyte to the piperidine-nitrile receptor site, the electronic properties of the attached reporter group would be perturbed, leading to a detectable optical response. This "off-on" or "on-off" switching is a common mechanism in fluorescent chemosensors. nih.gov For example, a piperidin-4-one derivative has been successfully used to create a fluorescent sensor for cadmium ions, illustrating the potential of the piperidine scaffold in sensor design.

Environmental Fate and Degradation Studies

Photochemical Degradation Pathways

The photochemical degradation of 3-(Piperidin-1-yl)butanenitrile in the atmosphere is expected to be primarily initiated by reactions with hydroxyl (OH) radicals. Studies on piperidine (B6355638), a core component of this molecule, have shown that it reacts with OH radicals in the atmosphere. nih.govacs.orgacs.org This reaction proceeds through the abstraction of a hydrogen atom from either the N-H group or the C-H bonds of the ring. nih.govacs.orgacs.org

For this compound, which is a tertiary amine, the initial photochemical oxidation would likely involve the abstraction of a hydrogen atom from the carbon atoms of the piperidine ring or the butanenitrile side chain. Theoretical studies on piperidine photo-oxidation suggest that H-abstraction from the C2 position is a major pathway, leading to the formation of imines. nih.govacs.org In the case of this compound, this could lead to the formation of various tetrahydropyridine (B1245486) derivatives. Another potential outcome is the formation of nitrated and nitrosated products, such as 1-nitropiperidine and 1-nitrosopiperidine, which have been observed as minor products in the photo-oxidation of piperidine. nih.govacs.orgacs.org The vapor-phase reaction of piperidine with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 4 hours, suggesting a relatively rapid degradation in the atmosphere. nih.gov

Biotransformation and Microbial Degradation Mechanisms

The microbial degradation of this compound in soil and water is anticipated to proceed through the breakdown of its two main components: the piperidine ring and the nitrile group.

The piperidine ring is known to be biodegradable by various microorganisms. For instance, some bacterial species, such as those from the genera Pseudomonas and Mycobacterium, are capable of utilizing piperidine as a source of carbon and nitrogen. nih.govresearchgate.net The degradation pathway in Pseudomonas sp. has been shown to initiate with the glutamylation of piperidine, followed by hydroxylation. nih.gov In Mycobacterium, the degradation can proceed through the opening of the piperidine ring to form 5-aminovaleric acid, which is then further metabolized. researchgate.net

The nitrile group (-C≡N) is also susceptible to microbial transformation. Many microorganisms, particularly those from the genus Rhodococcus, possess enzymes that can hydrolyze nitriles. nih.govrsc.org This biotransformation can occur via two main enzymatic pathways:

Nitrile hydratase: This enzyme hydrates the nitrile to the corresponding amide (3-(Piperidin-1-yl)butanamide). The amide can then be further hydrolyzed by an amidase to the carboxylic acid (3-(Piperidin-1-yl)butanoic acid) and ammonia (B1221849). nih.govcas.czresearchgate.net

Nitrilase: This enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia in a single step. nih.govcas.czresearchgate.net

The enzymatic hydrolysis of nitriles is an environmentally significant process as it can detoxify nitrile-containing compounds under mild conditions. cas.czsocccd.edu The efficiency of this biotransformation can be influenced by the structure of the nitrile. rsc.org

Therefore, it is plausible that the microbial degradation of this compound in the environment would involve a combination of these pathways, leading to the formation of amides, carboxylic acids, and ultimately the cleavage of the piperidine ring.

Chemical Stability in Various Environmental Matrices

The chemical stability of this compound in different environmental settings like water and soil will depend on factors such as pH and the presence of other chemical species.

The nitrile group can undergo hydrolysis under both acidic and alkaline conditions, although this reaction is generally slow in pure water and typically requires heating with an acid or a base. byjus.comchemguide.co.uk Acid hydrolysis of a nitrile typically yields a carboxylic acid and an ammonium (B1175870) salt. byjus.com Alkaline hydrolysis produces a salt of the carboxylic acid and ammonia. chemguide.co.uk Therefore, in acidic or alkaline soils or waters, this compound could slowly hydrolyze to 3-(Piperidin-1-yl)butanoic acid.

The piperidine ring itself is a relatively stable chemical structure. researchgate.net However, as a secondary amine derivative, it can participate in various chemical reactions. For example, piperidine can react with nitric acid, which may be present in atmospheric aerosols, to form particles. nih.govacs.org

Interactive Data Table: Potential Degradation Products of this compound

The following table summarizes the likely degradation products of this compound based on the known degradation pathways of its constituent functional groups.

| Degradation Pathway | Intermediate/Final Products | Environmental Compartment | Basis of Prediction |

| Photochemical Degradation | Tetrahydropyridine derivatives | Atmosphere | Inferred from piperidine photo-oxidation studies nih.govacs.orgacs.org |

| Nitrated and nitrosated piperidines | Atmosphere | Inferred from piperidine photo-oxidation studies nih.govacs.orgacs.org | |

| Microbial Degradation (Nitrile Group) | 3-(Piperidin-1-yl)butanamide | Soil, Water | Action of microbial nitrile hydratase nih.govcas.czresearchgate.net |

| 3-(Piperidin-1-yl)butanoic acid | Soil, Water | Action of microbial nitrilase or amidase nih.govcas.czresearchgate.net | |

| Microbial Degradation (Piperidine Ring) | 5-Aminovaleric acid derivatives | Soil, Water | Inferred from piperidine degradation by Mycobacterium researchgate.net |

| Glutamylated piperidine derivatives | Soil, Water | Inferred from piperidine degradation by Pseudomonas nih.gov | |

| Chemical Hydrolysis | 3-(Piperidin-1-yl)butanoic acid and Ammonium salts | Acidic Water/Soil | Acid-catalyzed hydrolysis of the nitrile group byjus.com |

| Salt of 3-(Piperidin-1-yl)butanoic acid and Ammonia | Alkaline Water/Soil | Base-catalyzed hydrolysis of the nitrile group chemguide.co.uk |

Future Research Directions and Emerging Opportunities

Exploration of Novel, More Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For a molecule like 3-(Piperidin-1-yl)butanenitrile, future research could focus on moving beyond classical methods to more sustainable alternatives.

Current synthetic approaches to similar α-aminonitriles often rely on the Strecker reaction, a well-established method for preparing α-amino acids and their precursors. nih.govnih.gov However, these traditional methods can involve harsh reagents and generate significant waste.

Future research should explore greener synthetic pathways. This could involve the use of water as a solvent, which has been shown to be effective for the synthesis of some α-aminonitriles using catalysts like indium powder. nih.govenv.go.jp Another promising area is the use of solid-supported catalysts, such as FeCl3 on clay (EPZG), which can facilitate solvent-free reactions at room temperature and allow for easy catalyst recycling. bldpharm.com The development of methods that utilize non-toxic cyanide sources, such as those derived from α-amino acids or hexacyanoferrate, would also represent a significant step towards a more sustainable synthesis of this compound. nih.gov

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Water-based Synthesis | Reduced environmental impact, potential for unique reactivity. | Identification of water-tolerant catalysts, optimization of reaction conditions. |

| Solid-Supported Catalysis | Ease of catalyst separation and recycling, potential for solvent-free reactions. | Development of robust and highly active heterogeneous catalysts. |

| Non-toxic Cyanide Sources | Improved safety profile, reduced environmental contamination. | Exploration of efficient in-situ cyanide generation and utilization. |

Deeper Understanding of Complex Reaction Mechanisms and Stereochemical Control

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and achieving desired stereochemical outcomes. For this compound, which possesses a stereocenter at the C3 position, controlling the stereochemistry is of paramount importance, particularly for applications in life sciences.

Future investigations should employ a combination of experimental and computational methods to elucidate the reaction mechanisms of its formation. nih.gov For instance, in a Strecker-type synthesis, understanding the formation of the iminium ion intermediate and the subsequent nucleophilic attack by the cyanide ion is key. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into transition states and reaction pathways, helping to rationalize and predict stereoselectivity. cdc.gov

Development of Advanced Analytical Techniques for Trace Analysis in Research Contexts

The ability to detect and quantify small amounts of a compound is essential for reaction monitoring, purity assessment, and mechanistic studies. For this compound, the development of advanced analytical techniques for trace analysis will be critical for its future research and potential applications.

Standard analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are likely applicable for the analysis of this compound. cdc.govcsbsju.edu However, future research could focus on developing more sensitive and selective methods. This could involve the use of tandem mass spectrometry (MS/MS) for unambiguous identification and quantification in complex matrices. csbsju.edu

For in-situ reaction monitoring, techniques like process analytical technology (PAT) using spectroscopic methods (e.g., FTIR, Raman) could be implemented. These methods can provide real-time data on reactant consumption and product formation, enabling better control over the reaction process. researchgate.net Furthermore, the development of specific chemical sensors or probes for the detection of this compound could open up new avenues for its study in various research contexts.

Design of Next-Generation Chemical Probes and Building Blocks for Materials Science

The unique structural features of this compound, combining a heterocyclic piperidine (B6355638) ring and a reactive nitrile group, make it an interesting candidate as a building block for materials science and as a scaffold for chemical probes.

The nitrile group is a versatile functional group that can be converted into amines, amides, and carboxylic acids, opening up a wide range of possibilities for further functionalization. mdpi.comsigmaaldrich.comnih.govnih.gov This makes this compound a potentially valuable synthon for the creation of more complex molecules. In materials science, the incorporation of the piperidine moiety can impart specific properties to polymers, such as altered solubility, basicity, and potential biological activity. nih.govacs.org For example, a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been used to prepare bioactive polymeric films. researchgate.netnih.govacs.org Future research could explore the polymerization of derivatives of this compound or its incorporation into polymer backbones to create novel materials with tailored properties.

As a chemical probe, the piperidine ring could act as a recognition element for specific biological targets, while the nitrile group or its derivatives could serve as a reactive handle for attaching reporter molecules or for covalent modification of target proteins.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Potential Role of the Compound | Research Direction |

| Materials Science | Monomer or building block for functional polymers. | Synthesis and characterization of polymers incorporating the piperidine and nitrile functionalities. |

| Chemical Biology | Scaffold for the design of chemical probes. | Development of derivatives with specific binding affinities and reactive groups for target labeling. |

| Medicinal Chemistry | Intermediate for the synthesis of novel bioactive compounds. | Exploration of chemical space around the this compound core. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Retrosynthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from predicting reaction outcomes to designing novel synthetic routes. mit.eduarxiv.org For a compound like this compound, these computational tools offer significant opportunities.

Furthermore, machine learning models can be developed to predict the physicochemical and biological properties of this compound and its derivatives. This predictive capability can guide the design of new molecules with desired characteristics for specific applications in materials science or as chemical probes. The use of AI can also aid in the analysis of complex datasets generated from high-throughput screening or advanced analytical techniques, helping to uncover structure-activity relationships and optimize molecular design.

Q & A

Basic: What are the recommended synthetic routes for 3-(Piperidin-1-yl)butanenitrile under laboratory conditions?

Methodological Answer: